Boc-Aminooxy-PEG5-amine

PROTAC Linker Design Physicochemical Properties

Select Boc-Aminooxy-PEG5-amine for precision PROTAC and bioconjugate synthesis. Its heterobifunctional architecture—Boc-protected aminooxy and free amine—enables sequential, orthogonal conjugation via oxime ligation and amide coupling. The specifically engineered 5-unit PEG spacer delivers a defined conformational profile (LogP -0.7; 20 rotatable bonds) that is critical for optimizing ternary complex stability and degradation efficiency. Generic substitution with shorter or longer PEG analogs can alter end-to-end distance and solubility, compromising target engagement—making the PEG5 a deliberate design choice. Also suitable for nanoparticle surface functionalization and non-cleavable ADC linker development. Supplied at ≥98% purity for reproducible results. Contact us for bulk orders and technical support.

Molecular Formula C17H36N2O8
Molecular Weight 396.5 g/mol
Cat. No. B8104450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Aminooxy-PEG5-amine
Molecular FormulaC17H36N2O8
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20)
InChIKeyRFFVAEAIBJSWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Aminooxy-PEG5-amine: A Heterobifunctional PROTAC Linker for Orthogonal Bioconjugation


Boc-Aminooxy-PEG5-amine (CAS: 2250216-94-3) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a Boc-protected aminooxy group at one terminus and a primary amine at the other, separated by a discrete five-unit PEG spacer . This compound is classified within the broader family of aminooxy-PEG-amine linkers, which are fundamental building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates . The core function of Boc-Aminooxy-PEG5-amine is to provide a stable, soluble, and flexible scaffold that enables controlled, stepwise orthogonal conjugation via distinct oxime ligation and amide bond-forming reactions .

Why Boc-Aminooxy-PEG5-amine Cannot Be Substituted with Other Aminooxy-PEG Linkers


Generic substitution among aminooxy-PEG-amine linkers is scientifically untenable due to the critical interplay between the discrete PEG spacer length, overall molecular geometry, and the resulting physicochemical properties. In PROTAC design, the linker is not a passive tether but a crucial structural element that dictates the formation of a stable and productive ternary complex between the target protein and E3 ligase . Varying the PEG units—for instance, from a 2-unit (PEG2) to a 7-unit (PEG7) spacer—significantly alters the linker's end-to-end distance, conformational flexibility, and solubility profile, each of which can directly impact cellular permeability and the efficiency of target degradation . Therefore, the specific 5-unit PEG (PEG5) architecture of Boc-Aminooxy-PEG5-amine provides a defined spatial and biophysical signature that is not interchangeable with other analogs, and its use is a specific design choice to optimize these parameters .

Quantitative Differentiators for Boc-Aminooxy-PEG5-amine Against Key Analogs


PEG5 Linker Length vs. PEG2 and PEG4: A Distinct Physicochemical Profile

Boc-Aminooxy-PEG5-amine possesses a distinct molecular weight, LogP, and hydrogen bond profile relative to its shorter-chain analogs Boc-Aminooxy-PEG2-amine and Boc-Aminooxy-PEG4-amine. While no single study provides a head-to-head comparison of all properties, the differences in molecular formula and weight are quantifiable and directly influence linker behavior . For instance, the increased number of PEG units correlates with a more negative LogP and a higher count of hydrogen bond acceptors, which are key predictors of aqueous solubility and membrane permeability . This specific PEG5 architecture is a deliberate design choice to balance solubility and linker length, differentiating it from shorter PEG linkers that may offer less flexibility or solubility.

PROTAC Linker Design Physicochemical Properties

Enhanced Conformational Flexibility and Spacer Length of PEG5

The five-unit polyethylene glycol (PEG5) spacer in Boc-Aminooxy-PEG5-amine provides a greater number of rotatable bonds (20) compared to its PEG4 and PEG2 counterparts . This structural feature directly translates to increased conformational flexibility and a longer end-to-end distance, which is a critical parameter in bioconjugation applications. For PROTAC design, this extended reach can be essential for forming a productive ternary complex when the binding sites on the target protein and E3 ligase are distant or in a specific orientation . This is a class-level inference based on the established structure-property relationships of PEG linkers.

PROTAC Bioconjugation Linker Design

Orthogonal Conjugation Strategy via Boc-Protected Aminooxy and Free Amine

Unlike fully deprotected analogs such as Aminooxy-PEG2-amine HCl salt or compounds with a different orthogonal group (e.g., azide), Boc-Aminooxy-PEG5-amine features a Boc-protected aminooxy group that is stable under amide coupling conditions . This allows for a controlled, two-step orthogonal conjugation workflow: (1) the primary amine can be first conjugated to a ligand via amide bond formation without affecting the protected aminooxy group, and (2) subsequent mild acidic deprotection of the Boc group releases the aminooxy group for site-specific oxime ligation with an aldehyde- or ketone-containing partner . This sequential strategy is not feasible with unprotected aminooxy linkers, which would react prematurely and lead to unwanted side products .

Orthogonal Chemistry Bioconjugation PROTAC Synthesis

Oxime Ligation Stability and Bioorthogonality Relative to Other Conjugation Chemistries

The aminooxy group, upon deprotection, reacts with aldehydes to form an oxime bond that is significantly more stable under physiological conditions than other common bioconjugation linkages such as hydrazones and imines . While this property is shared across all aminooxy-PEG linkers, it provides a critical advantage over linkers based on hydrazide or amine-aldehyde chemistry when selecting a conjugation strategy. The oxime bond is stable to hydrolysis and does not require a secondary reduction step, unlike imines, which simplifies workflows and improves yield [1].

Bioorthogonal Chemistry Oxime Ligation Bioconjugation

Defined Use Cases for Boc-Aminooxy-PEG5-amine Based on Its Quantitative and Qualitative Advantages


Synthesis of PROTACs with a Defined PEG5 Spacer for Ternary Complex Optimization

This is the primary application area. Boc-Aminooxy-PEG5-amine serves as a key intermediate in the multi-step synthesis of PROTACs. Its distinct PEG5 spacer provides a specific conformational profile (20 rotatable bonds, LogP -0.7) that can be selected when a linker of intermediate length and moderate hydrophilicity is required to optimize the formation of the E3 ligase-PROTAC-target protein ternary complex . Researchers can use this linker to systematically explore the effect of linker length on degradation efficiency (DC50) and target specificity.

Stepwise Orthogonal Bioconjugation for Site-Specific Protein Modification

The orthogonal protection strategy of Boc-Aminooxy-PEG5-amine makes it ideal for creating complex, well-defined protein or peptide conjugates. The process involves first attaching a payload (e.g., a drug, fluorophore, or biotin) to the target protein or a targeting ligand via amide bond formation using the free amine. Subsequently, the Boc group is removed under mild acidic conditions, liberating the aminooxy group for a second, site-specific conjugation to a partner molecule bearing an aldehyde or ketone moiety . This sequential, controlled approach is essential for generating homogeneous constructs for precise biochemical studies or therapeutic development.

Functionalization of Nanoparticles and Surfaces for Targeted Delivery Systems

The heterobifunctional nature of Boc-Aminooxy-PEG5-amine is well-suited for modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). The free amine can be used to covalently attach the PEG linker to the nanoparticle surface. After Boc deprotection, the aminooxy group can then be used to conjugate targeting ligands (e.g., antibodies, peptides) that have been functionalized with an aldehyde group . This approach creates a stable, hydrophilic PEG corona that reduces opsonization and non-specific binding in vivo, while enabling precise targeting of therapeutic payloads to specific cell types.

Preparation of Non-Cleavable ADC (Antibody-Drug Conjugate) Linker Precursors

While primarily known as a PROTAC linker, Boc-Aminooxy-PEG5-amine can be employed as a precursor for generating non-cleavable linkers used in Antibody-Drug Conjugates (ADCs). The PEG5 spacer provides a balance between improving the solubility of hydrophobic cytotoxins and maintaining a compact molecular footprint, which is important for preserving antibody structure and function . The amine group is typically used to attach the linker to the antibody, while the aminooxy group (after deprotection) provides a site for conjugating the drug payload via a stable oxime bond, creating a linker that is resistant to premature cleavage in circulation.

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